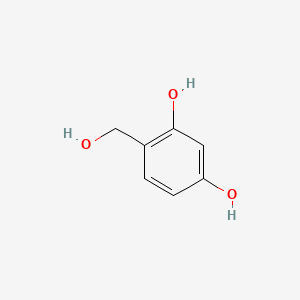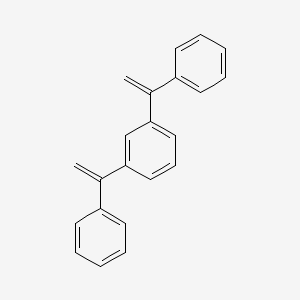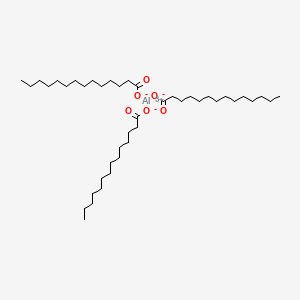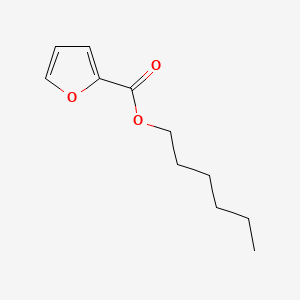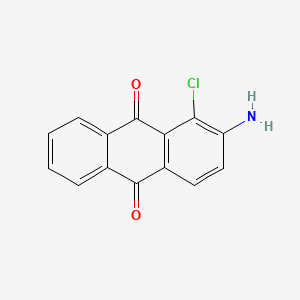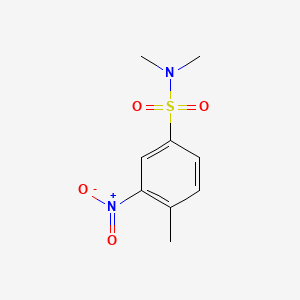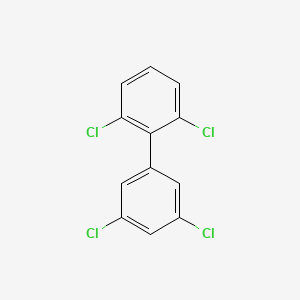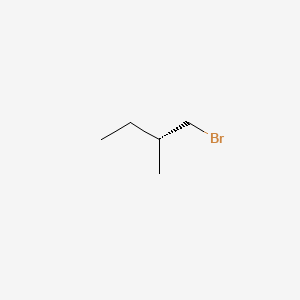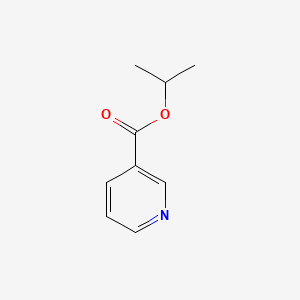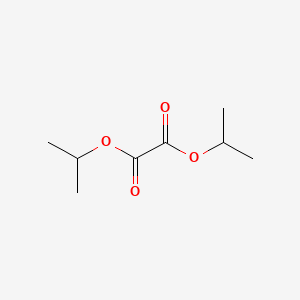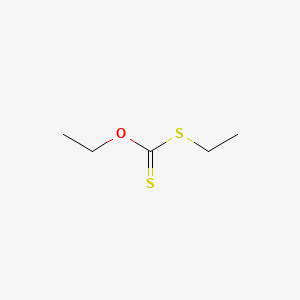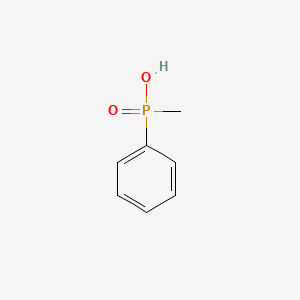
Methylphenylphosphinic acid
描述
Methylphenylphosphinic acid is an organophosphorus compound with the chemical formula C7H9O2P. It is characterized by a central phosphorus atom bonded to a hydroxy group, a methyl group, and a phenyl group. This compound is known for its applications in various fields, including polymer additives, flame retardants, and bifunctional catalysts .
准备方法
Synthetic Routes and Reaction Conditions: Methylphenylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Phosphinic acid+Methyl iodide→Methylphenylphosphinic acid+Sodium iodide
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and minimize by-products .
化学反应分析
Types of Reactions: Methylphenylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in substitution reactions where the phenyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphinic acids .
科学研究应用
Methylphenylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic reactions, particularly in the synthesis of arylamines.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used as a flame retardant in polymers and as an additive to enhance the mechanical properties and heat resistance of materials
作用机制
The mechanism of action of methylphenylphosphinic acid involves its interaction with specific molecular targets. In catalytic applications, it acts as a bifunctional catalyst, facilitating the formation of bonds between organic molecules. In biological systems, its derivatives may inhibit or activate specific enzymes, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative used .
相似化合物的比较
Diphenylphosphinic acid: Similar in structure but with two phenyl groups instead of one methyl and one phenyl group.
Methylphosphinic acid: Lacks the phenyl group, making it less versatile in certain applications.
Phenylphosphinic acid: Contains only one phenyl group and a hydrogen atom instead of a methyl group.
Uniqueness: Methylphenylphosphinic acid is unique due to its balanced structure, which provides both hydrophobic (phenyl group) and hydrophilic (methyl group) properties. This balance makes it particularly useful in applications requiring both solubility and reactivity .
属性
IUPAC Name |
methyl(phenyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJCJLHZCBFPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323126 | |
| Record name | METHYLPHENYLPHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-13-0 | |
| Record name | 4271-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYLPHENYLPHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
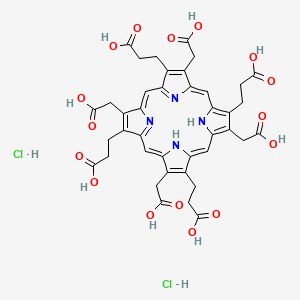
![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
